2-(4-Oxo-cyclohexyl)-benzonitrile
CAS No.:
VCID: VC14150071
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(4-Oxo-cyclohexyl)-benzonitrile is an organic compound that belongs to the class of nitriles, characterized by its unique structural features. The compound consists of a benzonitrile core with a cyclohexyl substituent that contains a keto group, which contributes to its chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry due to its promising applications in treating inflammatory diseases and cancers. Synthesis MethodsThe synthesis of 2-(4-Oxo-cyclohexyl)-benzonitrile can be achieved through various methodologies, often involving reactions between benzonitrile derivatives and cyclohexanone or its derivatives. Common approaches include:
Biological Activity and ApplicationsResearch indicates that compounds similar to 2-(4-Oxo-cyclohexyl)-benzonitrile exhibit significant biological activities, particularly in the realms of anti-inflammatory and anticancer effects. Some key findings include:
Mechanism of ActionThe mechanism by which 2-(4-Oxo-cyclohexyl)-benzonitrile exerts its effects may involve:
Research FindingsRecent studies have highlighted the pharmacological potential of this compound, particularly its antiproliferative properties against cancer cell lines:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 2-(4-Oxo-cyclohexyl)-benzonitrile | ||||||||||||
Molecular Formula | C13H13NO | ||||||||||||
Molecular Weight | 199.25 g/mol | ||||||||||||
IUPAC Name | 2-(4-oxocyclohexyl)benzonitrile | ||||||||||||
Standard InChI | InChI=1S/C13H13NO/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-4,10H,5-8H2 | ||||||||||||
Standard InChIKey | ZVLBJKNGHKHYDG-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | C1CC(=O)CCC1C2=CC=CC=C2C#N | ||||||||||||
PubChem Compound | 21187698 | ||||||||||||
Last Modified | Nov 22 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume